molecular formula C10H11BrFNO B13077735 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine

3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine

Cat. No.: B13077735
M. Wt: 260.10 g/mol
InChI Key: YNESZEVFSQGLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine is a chemical compound with the molecular formula C10H11BrFNO It is known for its unique structure, which includes a bromine and fluorine-substituted phenyl ring attached to an azetidine moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluorophenol and azetidine.

    Formation of the Methoxy Linker: The phenol group of 2-bromo-3-fluorophenol is reacted with a suitable methoxy reagent under basic conditions to form the methoxy-substituted phenyl compound.

    Coupling with Azetidine: The methoxy-substituted phenyl compound is then coupled with azetidine using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.

    Coupling Reactions: The methoxy and azetidine moieties can participate in coupling reactions with other organic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while oxidation and reduction can modify the functional groups on the azetidine ring.

Scientific Research Applications

3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of an azetidine ring.

    2-Bromo-3-fluoroanisole: Contains a methoxy group but lacks the azetidine moiety.

Uniqueness

3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

3-[(2-bromo-3-fluorophenyl)methoxy]azetidine

InChI

InChI=1S/C10H11BrFNO/c11-10-7(2-1-3-9(10)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2

InChI Key

YNESZEVFSQGLHL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C(=CC=C2)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.